2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-

Description

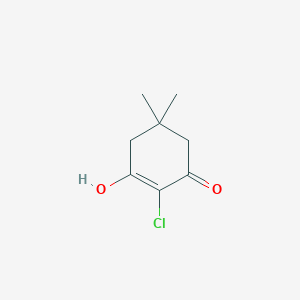

The compound 2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- (hereafter referred to by its full IUPAC name) is a functionalized cyclohexenone derivative characterized by:

- Chlorine substitution at position 2.

- Hydroxyl group at position 3.

- Two methyl groups at position 4.

Properties

CAS No. |

70990-68-0 |

|---|---|

Molecular Formula |

C8H11ClO2 |

Molecular Weight |

174.62 g/mol |

IUPAC Name |

2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |

InChI Key |

DGNMCZASYCDCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)Cl)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Dimedone and α-Chloroacetone

Method:

A reported method involves reacting dimedone with α-chloroacetone in the presence of anhydrous potassium carbonate in chloroform at room temperature for 48 hours. The reaction mixture is filtered, acidified with concentrated HCl, and the precipitate is isolated and purified by recrystallization from a methanol-ethyl acetate mixture.Mechanistic Insight:

The reaction likely proceeds via nucleophilic substitution and cyclization, forming the chlorohydroxy-substituted cyclohexenone ring.

Chlorination of Dimedone Using Oxalyl Chloride

Method:

The preparation of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one (a close analog) is achieved by chlorination of dimedone with oxalyl chloride in chloroform. The reaction involves slow addition of oxalyl chloride to a suspension of dimedone, followed by stirring and refluxing, then distillation to isolate the chlorinated product.Relevance:

This method is foundational for introducing chlorine at the 2-position of the cyclohexenone ring, which can be further functionalized to introduce the hydroxy group at position 3.

One-Pot Synthesis Using Dimedone and Aldehydes with Catalysts

Method:

One-pot syntheses have been developed for arylmethylene bis(3-hydroxy-2-cyclohexen-1-one) derivatives, structurally related compounds, by condensing dimedone with aryl aldehydes in the presence of catalysts such as ethylenediamine diacetate (EDDA) or urea under ultrasound irradiation.Implications:

These methods demonstrate the versatility of dimedone derivatives in constructing hydroxy-substituted cyclohexenones, suggesting potential adaptations for synthesizing 2-chloro-3-hydroxy-5,5-dimethylcyclohexenone derivatives.

Comparative Summary of Preparation Methods

Research Findings and Analysis

The reaction of dimedone with α-chloroacetone under basic conditions is a straightforward and effective method to obtain the target compound with moderate to good yields and high purity, suitable for crystallographic studies.

Chlorination using oxalyl chloride is a high-yield, reliable method for introducing chlorine at the 2-position, critical for subsequent hydroxy substitution.

Catalyst-assisted one-pot syntheses, including those using EDDA or urea under ultrasound, provide environmentally friendlier and operationally simpler routes, potentially adaptable to the target compound's synthesis.

The choice of solvent (chloroform), reaction temperature (room temperature to reflux), and catalysts (K2CO3, EDDA, urea) significantly influence reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 2-chloro-5,5-dimethylcyclohex-2-en-1-ol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 2-Chloro-5,5-dimethylcyclohex-2-en-1,4-dione.

Reduction: 2-Chloro-5,5-dimethylcyclohex-2-en-1-ol.

Substitution: 2-Amino-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.

Scientific Research Applications

2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro groups enable the compound to participate in hydrogen bonding and halogen bonding, respectively, which can influence its binding to enzymes or receptors. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs

(i) 2,2′-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) (CAS 7599-99-7)

- Structure : Two 5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one units linked by a methylene bridge.

- Key Differences :

- Lacks chlorine substitution.

- Increased molecular complexity due to dimerization.

- Applications : Used in crystallography studies and as a precursor in organic synthesis .

(ii) Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one; CAS 78-59-1)

- Key Differences: Non-polar due to absence of hydroxyl/chlorine groups. Widely used as a solvent and intermediate in industrial chemistry.

- Physical Properties : Boiling point 215°C, low water solubility (1.2 g/L) .

(iii) 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS 17530-69-7)

- Structure : Chlorine at position 3 instead of 2.

- Key Differences :

(iv) 5,5-Dimethyl-3-(2-methyl-1-propenyl)-2-cyclohexen-1-one (CAS 3212-51-9)

- Structure: Isoprenoid substituent at position 3.

- Key Differences: Hydrophobic due to the allyl group. Potential applications in fragrance and flavor industries .

Physicochemical Properties

Biological Activity

2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- (CAS Number: 10877640) is a compound with notable biological activities. This article explores its biological properties, including toxicity, potential therapeutic effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C8H11ClO2

- Molecular Weight : 174.63 g/mol

- InChIKey : DGNMCZASYCDCQQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its toxicity, potential carcinogenicity, and other health impacts.

Toxicity Studies

- Acute Toxicity : The compound exhibited low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rats. Clinical signs included respiratory irritation and potential coma at higher concentrations (≥5000 mg/m³) .

- Irritation Potential : Classified as irritating to the respiratory system, the compound can cause eye irritation and has moderate acute oral and dermal toxicity .

- Carcinogenicity : Limited evidence suggests potential carcinogenic effects in animal studies, particularly kidney tumors in male rats attributed to a specific mechanism not relevant to humans .

Genotoxicity

A significant increase in sister chromatid exchange (SCE) frequency was noted at concentrations of 500-1000 mg/L in the absence of metabolic activation (S9 mix), indicating potential genotoxic effects under specific conditions .

The biological mechanisms through which 2-cyclohexen-1-one exerts its effects are still under investigation. However, the following points summarize key findings:

- DNA Interaction : In vivo studies demonstrated no binding of the compound or its metabolites to DNA in liver and kidney tissues after administration at a dose of 500 mg/kg .

- Cellular Effects : The compound's impact on cellular processes was evaluated through assays measuring unscheduled DNA synthesis (UDS) in rat hepatocytes, revealing no significant increase in nuclear grain counts or repair incidences across tested doses .

Case Studies

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.